Chenodeoxycholic acid sulfate

Description

Overview of Bile Acid Biosynthesis and Conjugation Pathways

Bile acids are steroidal acids synthesized in the liver from cholesterol. wikipedia.orgnih.gov They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. ontosight.aielsevier.es The synthesis of bile acids is a primary pathway for cholesterol catabolism in humans. nih.gov

The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), from cholesterol is a multi-step enzymatic process occurring in liver cells, specifically within the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes. wikipedia.orgnih.gov This conversion involves at least 17 different enzymes that modify the steroid nucleus and shorten the cholesterol side chain. nih.govresearchgate.net

There are two main pathways for primary bile acid synthesis:

The Classical (or Neutral) Pathway: This is the predominant pathway, accounting for at least 75% of total bile acid production in humans. researchgate.netmetwarebio.com It is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. wikipedia.orgnih.govresearchgate.net This enzyme hydroxylates cholesterol at the 7α position. Subsequent reactions lead to the formation of either cholic acid or chenodeoxycholic acid. The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1); in the absence of this enzyme, the pathway produces chenodeoxycholic acid. nih.govresearchgate.net

The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). wikipedia.orgnih.govnih.gov This enzyme is found not only in the liver but also in other tissues like macrophages. wikipedia.orgnih.gov The products of this pathway are then transported to the liver where they are primarily converted to chenodeoxycholic acid. nih.gov

| Pathway | Initiating Enzyme | Location | Primary Product(s) | Key Features |

|---|---|---|---|---|

| Classical (Neutral) Pathway | Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum (Liver) | Cholic Acid and Chenodeoxycholic Acid | Rate-limiting step for overall bile acid synthesis. wikipedia.orgnih.gov Accounts for the majority of bile acid production. researchgate.net |

| Alternative (Acidic) Pathway | Sterol 27-hydroxylase (CYP27A1) | Mitochondria (Liver, Macrophages, etc.) | Primarily Chenodeoxycholic Acid | Contributes to the total bile acid pool. wikipedia.orgnih.gov |

Before being secreted into the bile, primary bile acids undergo conjugation with the amino acids glycine (B1666218) or taurine (B1682933) in the liver. wikipedia.orgelsevier.eswikipedia.org This process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govebi.ac.uk Conjugation increases the water solubility of bile acids and lowers their pKa, ensuring they remain ionized as salts in the alkaline environment of the small intestine. wikipedia.orgnih.gov This ionization prevents their passive reabsorption and allows them to effectively form micelles, which are essential for emulsifying and absorbing dietary fats. nih.gov In humans, bile acids are conjugated with glycine and taurine in a ratio of approximately 3:1. elsevier.eselsevier.es

| Conjugating Amino Acid | Resulting Conjugate Type | Physiological Significance |

|---|---|---|

| Glycine | Glycoconjugated bile acids (e.g., Glycochenodeoxycholic acid) | Increases water solubility, lowers pKa, and facilitates micelle formation for fat digestion. wikipedia.orgnih.gov Prevents passive reabsorption in the upper intestine. nih.gov |

| Taurine | Tauroconjugated bile acids (e.g., Taurochenodeoxycholic acid) |

Identification and Classification of Chenodeoxycholic Acid Sulfate (B86663)

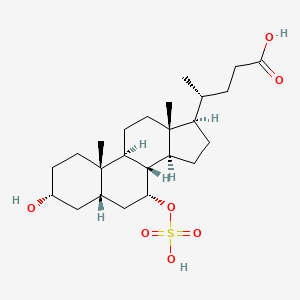

Chenodeoxycholic acid sulfate is a sulfated derivative of the primary bile acid chenodeoxycholic acid. Sulfation is a phase II metabolic reaction that further increases the water solubility of compounds, aiding in their excretion. ontosight.ai

Chenodeoxycholic acid itself is a dihydroxy bile acid. mdpi.com However, its sulfated form, this compound, is classified within the class of organic compounds known as monohydroxy bile acids, alcohols, and their derivatives. hmdb.cafoodb.cabovinedb.ca This classification is based on the presence of a hydroxyl group in the molecule. hmdb.cafoodb.cabovinedb.ca The addition of the sulfate group significantly alters the physicochemical properties of the parent molecule, making it more polar.

Chenodeoxycholic acid has two hydroxyl groups at the 3α and 7α positions, both of which can undergo sulfation. avantiresearch.comnih.gov This leads to the formation of two primary positional isomers:

Chenodeoxycholic acid 3-sulfate: In this isomer, the sulfate group is attached to the hydroxyl group at the C3 position of the steroid nucleus. contaminantdb.ca Research has shown that the 3-sulfate isomer is the major product of the enzymatic sulfation of chenodeoxycholate conjugates in rat and hamster liver and kidney. nih.gov

Chenodeoxycholic acid 7-sulfate: Here, the sulfate group is conjugated to the hydroxyl group at the C7 position. avantiresearch.com The rate of synthesis for the 7-sulfate ester is significantly lower, being less than 20% of that for the 3-sulfate isomer in the studied models. nih.gov

Studies on the hepatic transport of these isomers in rats have indicated differences in their uptake. The influx of the 7α- and 3α-sulfated derivatives was found to be 57% and 20%, respectively, of that of unsulfated chenodeoxycholic acid. nih.gov This suggests that sulfation, particularly at the 3-position, reduces hepatic uptake, which could lead to increased renal elimination of these compounds. nih.gov

| Isomer | Position of Sulfation | Relative Abundance | Key Research Finding |

|---|---|---|---|

| Chenodeoxycholic acid 3-sulfate | C3 Position | Major product of enzymatic sulfation. nih.gov | Hepatic influx is approximately 20% of unsulfated chenodeoxycholic acid in a rat model. nih.gov |

| Chenodeoxycholic acid 7-sulfate | C7 Position | Minor product, with a synthesis rate <20% of the 3-sulfate isomer. nih.gov | Hepatic influx is approximately 57% of unsulfated chenodeoxycholic acid in a rat model. nih.gov |

Structure

3D Structure

Properties

CAS No. |

59132-31-9 |

|---|---|

Molecular Formula |

C24H40O7S |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)31-32(28,29)30/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

InChI Key |

DPVCTIYTPXYDMQ-BSWAIDMHSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |

Origin of Product |

United States |

Ii. Enzymology and Biochemical Pathways of Sulfation

Sulfation as a Phase II Conjugation Reaction

Sulfation is a key Phase II biotransformation, or conjugation, reaction. uomus.edu.iqdrughunter.comupol.cz Phase II reactions function to convert molecules into more polar, water-soluble products, which facilitates their excretion from the body. uomus.edu.iqdrughunter.com This process is generally considered a detoxification pathway, as the resulting conjugated products are typically biologically inactive and non-toxic. uomus.edu.iqoup.comoup.com The sulfation of bile acids, including chenodeoxycholic acid, increases their water solubility, reduces their intestinal absorption, and enhances their elimination in feces and urine. oup.comoup.com

The sulfation reaction is catalyzed by a group of enzymes called sulfotransferases (SULTs). drughunter.comoup.com These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to the substrate. oup.com The universal sulfonate donor for all sulfation reactions is 3′-phosphoadenosine 5′-phosphosulfate, commonly known as PAPS. oup.comwikipedia.orgtaylorandfrancis.com PAPS is an activated form of sulfate (B86663), synthesized in the cytoplasm from ATP and inorganic sulfate, making the sulfate group available for transfer to an acceptor molecule like chenodeoxycholic acid. wikipedia.orgtaylorandfrancis.comfrontiersin.org

Chenodeoxycholic acid possesses hydroxyl groups that serve as the sites for sulfation. oup.com Research has shown that sulfation can occur at different positions on the bile acid molecule. In studies with hamster liver fractions, sulfation of glycochenodeoxycholic acid was observed to occur exclusively at the 7α-position. nih.gov In humans, mono-sulfation at the 3-hydroxyl position is predominant for bile acids. oup.com Chemical solvolysis studies have been conducted on both chenodeoxycholic acid 3-sulfate and 7-sulfate, confirming these as potential sites of conjugation. nih.gov

Key Sulfotransferases Involved in Chenodeoxycholic Acid Sulfation

The sulfation of bile acids is mediated by specific sulfotransferase enzymes. These cytosolic enzymes exhibit varying tissue distributions and substrate specificities. wikipedia.org The primary family of enzymes responsible for catalyzing the sulfation of steroids and bile acids belongs to the sulfotransferase 2A (SULT2) family. nih.gov

The key enzyme responsible for the sulfation of chenodeoxycholic acid is Sulfotransferase-2A1 (SULT2A1), also known as hydroxysteroid sulfotransferase. wikipedia.orgnih.govnih.gov This enzyme is highly expressed in the liver and adrenal glands and catalyzes the sulfate conjugation of various hydroxysteroids, including bile acids. wikipedia.orgnih.govsigmaaldrich.comgenecards.org SULT2A1 plays a significant role in the detoxification of bile acids by converting them into more readily excretable sulfate esters. nih.gov

Kinetic studies of human SULT2A1 have demonstrated its activity with various bile acids. The affinity for sulfation by SULT2A1 is inversely proportional to the number of hydroxyl groups on the bile acid. nih.gov For dihydroxy bile acids like chenodeoxycholic acid (CDCA), SULT2A1 shows specific kinetic properties. nih.gov

| Bile Acid | Apparent Km (μM) | Vmax (pmol min-1 mg-1 protein) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | Data Not Specified | Data Not Specified | Reported as lower than UDCA and DCA |

| Ursodeoxycholic acid (UDCA) | Data Not Specified | Data Not Specified | ~9.0-fold higher than CDCA |

| Deoxycholic acid (DCA) | Data Not Specified | Data Not Specified | ~1.5-fold lower than UDCA |

Data derived from a study characterizing the sulfation kinetics of 15 human bile acids by SULT2A1. nih.gov

Metabolic Precursors and Downstream Products in Sulfation Pathways

The sulfation pathway for chenodeoxycholic acid sulfate begins with its precursor and results in a sulfated conjugate with distinct metabolic characteristics.

Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver. oup.comwikipedia.org It serves as the direct metabolic precursor for the formation of this compound. nih.govnih.gov The addition of a sulfate group to chenodeoxycholic acid marks its conversion to the downstream product, this compound. hmdb.ca This biotransformation significantly alters the compound's properties, leading to a more rapid turnover and excretion compared to its unsulfated precursor. nih.gov Studies in patients with liver cirrhosis have quantified the differences in the metabolism of sulfated and non-sulfated chenodeoxycholic acid, highlighting the efficiency of the sulfation pathway. nih.gov More than one-quarter of the chenodeoxycholic acid formed daily was found to be sulfated. nih.gov

| Compound | Biological Half-Life (days) | Pool Size (mg) | Daily Synthesis (mg) |

|---|---|---|---|

| Chenodeoxycholic Acid | 2.8 ± 1.2 | 477 ± 77 | 118 ± 6 |

| This compound | 0.8 ± 0.5 | 38.7 ± 4.0 | 32.6 ± 3.2 |

Data from a study involving five patients with cirrhosis of the liver. nih.gov

Further Metabolism of Sulfated Lithocholic Acid

Following the sulfation of lithocholic acid (LCA), primarily at the 3α-hydroxyl position, its metabolic fate is significantly altered. The addition of a sulfate moiety dramatically increases the molecule's polarity and water solubility, which in turn governs its subsequent transport, biotransformation, and excretion. The metabolism of sulfated lithocholic acid is characterized by limited enterohepatic recirculation and efficient elimination from the body.

The primary metabolic pathways for sulfated lithocholic acid conjugates, such as sulfolithocholylglycine and sulfolithocholyltaurine, involve transit through the intestines where they are subjected to bacterial enzymes. In the distal intestine, these conjugates undergo rapid desulfation and deamidation by the gut microbiota. nih.govoup.com Studies have shown that while there is minimal desulfation during the enterohepatic cycling of the small portion that gets reabsorbed, desulfation is rapid and extensive in the distal intestine. nih.gov The released sulfate is absorbed and subsequently excreted in the urine. nih.govoup.com

Once the sulfate and amino acid groups are cleaved, the remaining lithocholic acid core can be reabsorbed or further metabolized by intestinal bacteria before being excreted in the feces. oup.com Research in rats has demonstrated that after oral administration of sulfated glycolithocholate, both the amino acid and sulfate components were extensively removed before fecal excretion. nih.gov

Unlike its non-sulfated counterpart, which can be hydroxylated by hepatic enzymes, sulfated lithocholic acid largely bypasses further hepatic metabolism. nih.gov Studies indicate that hydroxylation of bile acid sulfates does not occur to any significant degree. nih.gov The sulfated conjugates that are absorbed from the intestine are largely excreted into the bile unchanged. iaea.org This resistance to further hepatic modification, combined with reduced intestinal absorption, ensures that sulfated lithocholic acid is efficiently cleared, primarily via the fecal route. nih.govnih.govtandfonline.com This pathway underscores the critical role of sulfation as a detoxification mechanism that prevents the accumulation of potentially hepatotoxic lithocholic acid. nih.gov

The metabolic processes involved in the further metabolism of sulfated lithocholic acid are summarized in the table below.

| Metabolic Process | Location | Key Enzymes/Factors | Outcome | Reference |

|---|---|---|---|---|

| Intestinal Transit and Limited Reabsorption | Small Intestine | Increased polarity of sulfated LCA | Reduced passive and active absorption, limiting enterohepatic recirculation. | nih.gov |

| Bacterial Desulfation | Distal Intestine | Bacterial sulfatases | Removal of the sulfate group from the steroid nucleus. The released sulfate is absorbed and excreted in urine. | nih.govoup.com |

| Bacterial Deamidation | Distal Intestine | Bacterial hydrolases | Cleavage of the glycine (B1666218) or taurine (B1682933) conjugate. | oup.comnih.gov |

| Excretion | Feces and Urine | N/A | Efficient elimination of the lithocholic acid backbone, primarily in feces. | nih.govtandfonline.com |

Iii. Metabolic Fate and Enterohepatic Circulation of Chenodeoxycholic Acid Sulfate

Hepatic Uptake and Biliary Excretion Mechanisms

The liver plays a central role in processing and clearing bile acids from the portal circulation. However, the sulfated form of chenodeoxycholic acid is handled differently by hepatocytes compared to the unsulfated form.

Research indicates that the hepatic uptake of sulfated bile acids is less efficient than that of their unsulfated counterparts. oup.com While hepatocytes are highly effective at extracting unsulfated bile acids from the portal blood that returns from the intestine, the sulfated conjugates are extracted less readily. oup.com This reduced hepatic influx means that a larger proportion of sulfated bile acids may bypass the liver and remain in systemic circulation, from where they can be eliminated by other pathways, such as renal excretion. oup.com

Once inside the hepatocyte, bile acids are transported across the canalicular membrane into the bile canaliculus for excretion. This process is mediated by specific ATP-binding cassette (ABC) transporters. The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key transporter located on the apical (canalicular) membrane of hepatocytes. nih.govsolvobiotech.com MRP2 is responsible for the efflux of a wide range of organic anions, particularly conjugated compounds like bilirubin (B190676) glucuronides and sulfated bile acids. nih.govsolvobiotech.com Therefore, MRP2 plays a crucial role in the biliary excretion of chenodeoxycholic acid sulfate (B86663). researchgate.net

Intestinal Absorption and Recirculation Dynamics

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids. wikipedia.org However, sulfation dramatically alters this dynamic for chenodeoxycholic acid.

The addition of a sulfate group significantly curtails the enterohepatic recirculation of bile acids. oup.com This limitation is a direct consequence of poor intestinal reabsorption. nih.govkarger.com Because they are not efficiently reabsorbed, sulfated bile acids like chenodeoxycholic acid sulfate are largely passed into the large intestine. oup.com This inefficient reabsorption in the ileum, coupled with a lack of absorption in the colon, contributes to a rapid turnover and excretion of bile acid sulfates, effectively breaking the recycling loop. nih.govkarger.com

Studies directly comparing the absorption of sulfated and unsulfated chenodeoxycholic acid have demonstrated a stark difference. In a rat model, the absorption of sulfated bile acids in the ileum was found to be significantly lower than that of their non-sulfated counterparts. nih.govkarger.com Furthermore, sulfated bile acids were not absorbed at all in the colon, whereas unsulfated chenodeoxycholic acid was absorbed in the colon at a rate similar to that in the ileum. nih.govkarger.com This poor absorption of sulfated forms ensures their enhanced fecal elimination. oup.com

| Compound | Intestinal Segment | Absorption Status |

|---|---|---|

| Chenodeoxycholic Acid (Unsulfated) | Ileum | Absorbed |

| Chenodeoxycholic Acid (Unsulfated) | Colon | Absorbed |

| This compound | Ileum | Significantly Lower Absorption |

| This compound | Colon | Not Absorbed |

| Glycochenodeoxycholic Acid (Unsulfated) | Ileum | Absorbed |

| Glycochenodeoxycholic Acid (Unsulfated) | Colon | Lower Absorption than Ileum |

| Glycothis compound | Ileum | Significantly Lower Absorption |

| Glycothis compound | Colon | Not Absorbed |

Data sourced from studies in rats demonstrating the differential handling of sulfated and unsulfated bile acids in the distal intestine. nih.govkarger.com

Renal Elimination Pathways

For the fraction of this compound that is absorbed or bypasses initial hepatic uptake and remains in the systemic circulation, the kidneys provide a crucial elimination route. oup.com The increased water solubility of sulfated bile acids makes them ideal candidates for renal excretion. oup.com

In healthy individuals, urinary excretion of bile acids is minimal. However, in cholestatic conditions where biliary excretion is impaired, the sulfation pathway becomes more prominent, and renal elimination becomes a significant compensatory mechanism. nih.gov Studies have shown that in patients with liver cirrhosis, the renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their corresponding unsulfated forms. nih.gov A high proportion of the total bile acids found in the urine of cholestatic patients are sulfated, accounting for 33% to 72% of the total, which is significantly higher than the proportion found in bile (2.1-4.6%) or serum (9-50%). nih.gov This highlights the efficiency and importance of the renal pathway for clearing sulfated bile acids from the blood. oup.comnih.gov

| Body Fluid | Proportion of Sulfated Bile Acids (% of Total) |

|---|---|

| Urine | 33 - 72% |

| Serum | 9 - 50% |

| Bile | 2.1 - 4.6% |

Data highlights the enrichment of sulfated bile acids in urine, indicating efficient renal excretion. nih.gov

Enhanced Urinary Excretion due to Sulfation

Sulfation is a key metabolic pathway that facilitates the elimination of bile acids, including chenodeoxycholic acid. This biotransformation process significantly increases the water solubility of bile acids, which in turn enhances their renal clearance and excretion in urine. teikyo.jp In healthy individuals, the vast majority of bile acids in urine exist in their sulfated form. One study revealed that while 33% of serum bile acids were sulfated, this figure rose to 89% for urinary bile acids, underscoring the role of sulfation in promoting urinary excretion. nih.gov

In cholestatic conditions, where biliary excretion is impaired, the urinary elimination of bile acids becomes a crucial alternative pathway. In patients with cholestasis, sulfate esters can account for a large proportion of the total bile acids found in urine, with ranges observed between 33% and 72%. portlandpress.com The renal clearance of sulfated bile acids is directly related to the total output of bile acids in the urine. portlandpress.com This efficient excretion is critical for detoxifying and eliminating the more hydrophobic and potentially toxic bile acid species. nih.gov The addition of a sulfate group decreases intestinal reabsorption, further shunting the bile acid away from the enterohepatic circulation and towards renal and fecal elimination. nih.gov

Role of Intestinal Microflora in this compound Metabolism

The diverse population of microorganisms residing in the human gut, collectively known as the intestinal microflora, plays a significant role in the metabolism of bile acids. nih.govnih.gov These microbes can perform a variety of transformations, including deconjugation, dehydroxylation, and oxidation, which alters the composition of the circulating bile acid pool. nih.gov Sulfated bile acids, such as this compound, are also substrates for microbial metabolism, although the position of the sulfate group on the steroid nucleus is a critical determinant of their metabolic fate. nih.govoup.com Generally, sulfated bile acids are resistant to microbial transformations until the sulfate moiety is removed through a process called desulfation. oup.com

In Vitro Transformation of Sulfated Bile Acids by Fecal Flora

To understand the metabolic capabilities of the gut microbiota, researchers have utilized in vitro models where sulfated bile acids are incubated anaerobically with human fecal flora. nih.govnih.gov These studies allow for a detailed examination of the specific transformations that occur. In one such study, 3- and 7-monosulfated bile acids were incubated with fecal cultures from healthy individuals to observe their metabolic fate. nih.gov The results demonstrated that the intestinal microflora has the enzymatic machinery to metabolize sulfated bile acids, but the activity is highly dependent on the specific isomer of the sulfated compound. nih.gov

Desulfation, 7-Dehydroxylation, and 3-Epimerization of Chenodeoxycholic Acid 3-Sulfate

Incubation of chenodeoxycholic acid 3-sulfate with human fecal flora revealed that it undergoes several metabolic transformations. nih.gov The primary reactions observed were desulfation (the removal of the sulfate group), 7-dehydroxylation (the removal of the hydroxyl group at the C-7 position), and 3-epimerization. nih.gov The 7-dehydroxylation of primary bile acids like chenodeoxycholic acid by gut bacteria leads to the formation of secondary bile acids, in this case, lithocholic acid. oup.com This indicates that a sulfate group at the 3-position does not prevent microbial action on the bile acid molecule, although it may be less susceptible to transformation than its unsulfated counterpart. nih.gov The presence of a high desulfation activity in human feces, particularly towards bile acid-3-sulfates, is a crucial first step that allows for subsequent microbial modifications. nih.govoup.com

Table 1. Microbial Transformation of Chenodeoxycholic Acid Sulfates by Fecal Flora

Summary of findings from in vitro incubation of this compound isomers with human fecal flora, based on research by Pacini et al. nih.gov

| Substrate | Observed Microbial Transformations | Metabolic Outcome |

|---|---|---|

| Chenodeoxycholic Acid 3-Sulfate | Desulfation, 7-Dehydroxylation, 3-Epimerization | Metabolically active; transformed into other bile acid species. |

| Chenodeoxycholic Acid 7-Sulfate | None observed | Resistant to transformation; recovered unchanged. |

Resistance of Chenodeoxycholic Acid 7-Sulfate to Microbial Transformation

In stark contrast to the 3-sulfated form, chenodeoxycholic acid 7α-sulfate proved to be resistant to microbial transformation. nih.gov In vitro studies showed that chenodeoxycholic acid 7α-sulfate was recovered unchanged after incubation with various human fecal cultures. nih.gov This suggests that the presence of a sulfate group at the 7-position effectively hinders microbial enzymes from accessing and modifying the steroid nucleus. nih.gov This resistance of 7-sulfated bile acids to microbial desulfation and other transformations means they are likely to pass through the large intestine intact and be excreted in the feces. oup.com This differential metabolism highlights the importance of the sulfation position in determining the ultimate fate of chenodeoxycholic acid within the gastrointestinal tract. nih.gov

Iv. Biological Significance and Molecular Mechanisms of Chenodeoxycholic Acid Sulfate

Role in Bile Acid Homeostasis and Detoxification

The sulfation of chenodeoxycholic acid is a critical detoxification pathway. This biotransformation fundamentally alters the physicochemical properties of the parent bile acid, leading to enhanced elimination and reduced cellular toxicity.

The addition of a sulfate (B86663) group to chenodeoxycholic acid significantly increases its water solubility. This increased hydrophilicity is a key factor in its detoxification, as it facilitates the elimination of the bile acid from the body. Highly water-soluble compounds are more readily excreted by the kidneys into urine and by the liver into bile. This enhanced excretion prevents the accumulation of potentially harmful bile acids in the liver and systemic circulation, particularly under conditions of cholestasis, where bile flow is impaired.

Bile acids are amphipathic molecules, meaning they have both water-soluble and fat-soluble regions. This property makes them effective detergents for emulsifying dietary fats, but it can also be damaging to cell membranes if concentrations become too high. The detergent action of bile acids can disrupt the lipid bilayer of cell membranes, leading to cell injury and death. The process of sulfation diminishes this detergent activity. By increasing the polarity and water solubility of chenodeoxycholic acid, sulfation reduces its ability to integrate into and disrupt cell membranes, thereby mitigating its cytotoxic potential.

Interactions with Nuclear Receptors and Signaling Pathways

Chenodeoxycholic acid and its sulfated form interact with several nuclear receptors and cell surface receptors that are central to regulating bile acid, lipid, and glucose metabolism. These interactions are crucial for the feedback regulation of bile acid synthesis and the induction of detoxification pathways.

The farnesoid X receptor (FXR) is a key nuclear receptor that functions as a primary sensor for bile acids. Unsaturated chenodeoxycholic acid is a potent natural agonist for FXR. nih.govnih.gov Activation of FXR by chenodeoxycholic acid initiates a signaling cascade that, among other effects, leads to the suppression of bile acid synthesis. Interestingly, studies have shown that this FXR activation also negatively regulates the expression of hydroxysteroid sulfotransferase (Sult2a), the enzyme responsible for sulfating bile acids. nih.gov This suggests a sophisticated feedback loop where high levels of the FXR agonist, chenodeoxycholic acid, reduce the capacity for its own sulfation. This regulatory mechanism implies that chenodeoxycholic acid sulfate itself is not a primary activator of FXR; rather, its production is controlled by the FXR pathway to fine-tune bile acid detoxification.

| Compound | Effect on FXR | Key Research Finding |

|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Potent Agonist | Activates FXR, leading to the suppression of bile acid synthesis and downregulation of the sulfotransferase enzyme Sult2a. nih.govnih.govnih.gov |

| This compound | Likely Weak or No Agonist Activity | Its formation is part of a negative feedback loop regulated by CDCA-activated FXR, suggesting it is not a primary ligand. nih.gov |

The pregnane (B1235032) X receptor (PXR) is another nuclear receptor that plays a crucial role in sensing and responding to a wide array of foreign chemicals (xenobiotics) and endogenous compounds, including bile acids. Activation of PXR leads to the induction of genes encoding detoxification enzymes and transporters. nih.gov Research indicates that PXR activation increases the expression of sulfotransferases, the enzymes that catalyze the sulfation of bile acids, as a protective mechanism against bile acid toxicity. pnas.orgpnas.org While direct evidence for the interaction of this compound with PXR is limited, studies have shown that other sulfated bile acids, such as lithocholic acid-3-sulfate, can act as PXR agonists. nih.gov This suggests that sulfated bile acids may participate in a feed-forward regulation of their own detoxification and elimination through PXR activation.

| Compound/Molecule | Interaction with PXR | Key Research Finding |

|---|---|---|

| PXR Activation | Induces Sulfotransferase Expression | PXR activation enhances the capacity for bile acid sulfation as a detoxification mechanism. pnas.orgpnas.org |

| Lithocholic Acid-3-Sulfate | Agonist | Demonstrates that sulfated bile acids can activate PXR. nih.gov |

| This compound | Potential Agonist (Inferred) | Direct interaction studies are not widely available, but based on evidence from other sulfated bile acids, it may act as a PXR agonist. |

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids. wikipedia.org Unlike the nuclear receptors FXR and PXR, TGR5 mediates more rapid signaling events through G protein-coupled pathways. Unsaturated chenodeoxycholic acid is a known agonist of TGR5. nih.gov Importantly, research has demonstrated that other sulfated bile acids, specifically cholic acid 7-sulfate, are potent and selective agonists for TGR5. nih.govmedchemexpress.com This finding strongly suggests that the sulfation of bile acids does not necessarily abolish their signaling capabilities and, in some cases, may confer selectivity for certain receptors. The activation of TGR5 by a sulfated bile acid like cholic acid 7-sulfate leads to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism. nih.gov This raises the possibility that this compound may also signal through TGR5, contributing to the metabolic roles of bile acids.

| Compound | Effect on TGR5 | Key Research Finding |

|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Agonist | Activates TGR5 signaling pathways. nih.gov |

| Cholic Acid 7-Sulfate | Potent and Selective Agonist | Demonstrates that sulfated bile acids can be potent activators of TGR5, leading to GLP-1 secretion. nih.govmedchemexpress.com |

| This compound | Potential Agonist (Inferred) | Based on the activity of other sulfated bile acids, it may also activate TGR5, potentially influencing metabolic signaling. |

Cellular Processes and Biological Roles

The sulfation of chenodeoxycholic acid profoundly influences its interaction with cellular components and its role in various biological processes. While the parent compound, CDCA, is a potent signaling molecule and detergent, its sulfated conjugate exhibits a distinct profile, particularly in cell signaling, lipid transport, and membrane interactions.

The parent compound, chenodeoxycholic acid, is the most potent natural endogenous ligand for the nuclear farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. avantiresearch.commdpi.comnih.gov However, the addition of a sulfate moiety fundamentally alters this signaling capability. Sulfation is a major detoxification pathway that generally reduces the biological activity of bile acids at nuclear receptors. oup.comnih.gov

While direct evidence for this compound's interaction with FXR is limited, the process of sulfation is known to diminish the ability of bile acids to activate this receptor. This modification prevents the downstream gene transcription that CDCA would normally initiate.

Interestingly, sulfation may shift the signaling activity of bile acids towards other receptors. For instance, a different sulfated primary bile acid, cholic acid 7-sulfate, has been identified as a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5). nih.govmedchemexpress.com Activation of TGR5 on intestinal cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis. medchemexpress.com This suggests that sulfation can redirect a bile acid from a nuclear receptor pathway (FXR) to a G protein-coupled receptor pathway (TGR5), thereby initiating a different set of cellular responses.

Sulfation plays a central role in the transport and elimination of chenodeoxycholic acid, representing a critical pathway for detoxification and maintaining bile acid homeostasis. oup.comnih.gov This biotransformation significantly increases the hydrophilicity of the molecule, which alters its metabolic fate. oup.com Studies in patients with liver cirrhosis have demonstrated that the turnover of this compound is dramatically faster than its non-sulfated precursor, highlighting its efficient excretion. nih.gov The preferential sulfation of CDCA is considered a protective mechanism that prevents the accumulation of hepatotoxic concentrations of the bile acid. nih.gov

The transport of sulfated bile acids out of hepatocytes is mediated by a different set of transporter proteins than their non-sulfated counterparts. While the Bile Salt Export Pump (BSEP) is the primary transporter for non-sulfated bile acids, sulfated bile acids like taurochenodeoxycholate sulfate are substrates for the Multidrug Resistance-Associated Protein 2 (MRP2). oup.comsolvobiotech.comnih.gov This diversion to a separate efflux pump underscores the specialized pathway for eliminating these detoxified metabolites.

Table 1: Comparison of Metabolic Parameters for Chenodeoxycholic Acid (CDCA) and its Sulfated form in Cirrhosis Patients

| Parameter | Unsulfated CDCA | This compound |

| Biological Half-life (days) | 2.8 +/- 1.2 | 0.8 +/- 0.5 |

| Pool Size (mg) | 477 +/- 77 | 38.7 +/- 4.0 |

| Daily Synthesis (mg) | 118 +/- 6 | 32.6 +/- 3.2 |

| Data derived from a study on patients with cirrhosis of the liver. nih.gov |

Table 2: Primary Hepatic Canalicular Transporters for Bile Acids

| Bile Acid Form | Transporter Protein |

| Non-sulfated (e.g., CDCA) | Bile Salt Export Pump (BSEP) |

| Sulfated (e.g., CDCA-Sulfate) | Multidrug Resistance-Associated Protein 2 (MRP2) |

| Information sourced from studies on bile acid transport. oup.comsolvobiotech.comnih.gov |

The parent molecule, chenodeoxycholic acid, is an amphipathic detergent that can be damaging to cell membranes at high concentrations. nih.govelsevierpure.com The process of sulfation mitigates this toxicity, thereby contributing to the preservation of membrane integrity. Sulfation increases the polarity and water solubility of the bile acid, which in turn reduces its ability to intercalate into and disrupt the phospholipid bilayer of cell membranes. oup.comnih.gov

Research has shown that sulfation prevents the secretion-causing (cathartic) effects of CDCA on the colon and reduces the solubilization of cellular membrane phospholipids. oup.com By preventing the detergent action of the non-sulfated bile acid, this compound helps protect the canalicular membrane of hepatocytes from injury. nih.gov This protective effect is crucial in conditions of cholestasis, where bile acid concentrations are elevated. Therefore, while CDCA itself can be membrane-disruptive, its sulfated form plays a role in membrane stabilization by being a less toxic, rapidly excreted alternative that minimizes the detergent stress on cellular membranes. oup.comnih.gov

V. Methodologies for Research and Analysis

Analytical Detection and Quantification Methods

A variety of chromatographic techniques are utilized for the analysis of bile acids, including their sulfated conjugates. These methods offer different levels of selectivity, sensitivity, and throughput, making them adaptable to diverse research needs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant and most powerful technique for the analysis of bile acids, including chenodeoxycholic acid sulfate (B86663). frontiersin.orgcreative-proteomics.comspringernature.com This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of mass spectrometry, allowing for the detection of even trace amounts of bile acids in complex biological samples. creative-proteomics.com

The high sensitivity of LC-MS/MS enables the quantification of a wide array of bile acid species, including sulfated metabolites, in various biological fluids and tissues. nih.govnih.gov This technique can differentiate between bile acid isomers, which is crucial for a comprehensive understanding of bile acid metabolism. frontiersin.orgcreative-proteomics.com Quantitative analysis is typically achieved using selective reaction monitoring (SRM) in negative ion mode, which provides excellent selectivity and sensitivity. thermofisher.cn For sulfated bile acids, specific precursor-to-product ion transitions are monitored to ensure accurate quantification. For instance, a generic transition for sulfated metabolites involves the loss of the sulfate group, resulting in a characteristic fragment ion.

Table 1: Illustrative LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Negative Electrospray (H-ESI) thermofisher.cn |

| Vaporizer Temperature | 350 °C thermofisher.cn |

| Ion Transfer Tube Temp. | 300 °C thermofisher.cn |

| SRM Transitions | Analyte-specific precursor and product ions are selected for quantification. For sulfated bile acids, a common fragment is m/z 80 (SO3-). thermofisher.cn |

This table provides a general overview of typical LC-MS/MS conditions; specific parameters may vary depending on the instrument and the specific bile acids being analyzed.

Effective sample preparation is critical for accurate LC-MS/MS analysis of chenodeoxycholic acid sulfate, aiming to remove interfering substances and concentrate the analyte of interest. nih.gov Common techniques include protein precipitation and solid-phase extraction (SPE).

Protein Precipitation : This is a straightforward method for deproteinizing liquid samples like serum and plasma. nih.gov Acetonitrile is frequently used as the precipitation solvent. nih.govthermofisher.cn The sample is mixed with the solvent, vortexed, and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the bile acids, can then be directly analyzed or subjected to further cleanup. thermofisher.cncreative-proteomics.com

Solid-Phase Extraction (SPE) : SPE is a versatile technique for purifying and concentrating bile acids from various biological matrices. creative-proteomics.com It utilizes a solid sorbent to selectively retain the bile acids while other components of the matrix are washed away. The retained bile acids are then eluted with a suitable solvent. This method is effective for cleaning up complex samples such as urine, bile, and tissue homogenates. creative-proteomics.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Protein Precipitation | Removal of proteins by precipitation with an organic solvent. creative-proteomics.com | Simple, fast, and suitable for high-throughput analysis. thermofisher.cn | Serum, Plasma. nih.govcreative-proteomics.com |

| Solid-Phase Extraction | Selective retention of analytes on a solid sorbent followed by elution. creative-proteomics.com | High recovery, effective removal of interferences, and analyte concentration. creative-proteomics.com | Urine, Bile, Tissue homogenates. creative-proteomics.com |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. shimadzu.com Due to the low volatility of bile acids, including this compound, a derivatization step is necessary prior to GC-MS analysis. shimadzu.comrestek.com This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl groups) to increase their volatility. shimadzu.com Common derivatization methods include methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comweqas.com

While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS can offer superior chromatographic separation for certain structurally similar bile acid isomers. shimadzu.com However, the derivatization step can be time-consuming and may introduce variability. semanticscholar.org The solvolysis of the sulfate group is often required before derivatization for the analysis of sulfated bile acids, which can sometimes lead to the formation of artifacts. nih.gov

High-performance liquid chromatography (HPLC) is a widely used separation technique for bile acid analysis. frontiersin.orgnih.gov When not coupled to a mass spectrometer, various other detectors can be employed for the detection and quantification of bile acids. The choice of detector depends on the specific requirements of the analysis, such as sensitivity and selectivity.

Commonly used detectors include:

Ultraviolet (UV) Detector : UV detection is often used, but its sensitivity for bile acids can be limited as they lack a strong chromophore. nih.gov Derivatization with a UV-absorbing tag can enhance sensitivity. nih.gov

Refractive Index (RI) Detector : The RI detector is a universal detector but has relatively low sensitivity. nih.gov

Evaporative Light Scattering Detector (ELSD) : ELSD is a mass-sensitive detector that can detect any non-volatile analyte and offers better sensitivity than the RI detector for bile acids. nih.govresearchgate.net

A study comparing these detectors for the analysis of impurities in ursodeoxycholic acid preparations found significant agreement between RI and ELSD detectors, while the UV detector was deemed unsuitable for that particular method. nih.gov

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the separation of bile acids. nih.gov It can be used for both qualitative and semi-quantitative analysis. In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase is allowed to move up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases. nih.gov

TLC can distinguish between free, glycine-conjugated, and taurine-conjugated bile acids. nih.gov Specialized techniques like reversed-phase TLC have been developed to separate individual monosulfated bile acid conjugates. nih.gov For visualization of the separated bile acid spots, various reagents can be used, such as phosphomolybdic acid or sulfuric acid, followed by heating. tandfonline.comepfl.ch While TLC offers advantages in terms of simplicity and cost, it generally has lower sensitivity and specificity compared to LC-MS/MS and GC-MS. nih.gov

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Chenodeoxycholic acid | CDCA |

| This compound | CDCAS |

| Cholic acid | CA |

| Deoxycholic acid | DCA |

| Glycine (B1666218) | G |

| Glycocholic acid | GCA |

| Glycochenodeoxycholic acid | GCDCA |

| Glycodeoxycholic acid | GDCA |

| Glycolithocholic acid | GLC |

| Glycoursodeoxycholic acid | GUDCA |

| Hyocholic acid | HCA |

| Hyodeoxycholic acid | HDCA |

| Lithocholic acid | LCA |

| Murideoxycholic acid | MDCA |

| Taurine (B1682933) | T |

| Taurocholic acid | TCA |

| Taurochenodeoxycholic acid | TCDCA |

| Taurodeoxycholic acid | TDCA |

| Taurolithocholic acid | TLCA |

| Tauroursodeoxycholic acid | TUDCA |

| Ursodeoxycholic acid | UDCA |

| α-muricholic acid | α-MCA |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

In Vitro and In Vivo Model Systems for Studying Metabolism and Interactions

The study of chenodeoxycholic acid (CDCA) and its sulfated conjugates relies on a variety of model systems that allow for the detailed investigation of their metabolic pathways, transport mechanisms, and physiological interactions. These models range from isolated organs that preserve tissue architecture to sophisticated cell culture systems and genetically engineered animal models that mimic human-like bile acid profiles.

The isolated perfused rat liver (IPRL) is a well-established ex vivo model for mechanistic studies of hepatic drug and bile acid disposition. researchgate.net This system maintains the liver's architecture and cell polarity, enabling the simultaneous collection of perfusate, liver tissue, and bile samples to analyze the complete process of hepatic uptake, metabolism, and biliary excretion. researchgate.net

Studies using the IPRL model have been instrumental in characterizing the hepatic transport kinetics of various bile acids, including chenodeoxycholic acid. nih.govnih.gov By employing a rapid-injection, multiple indicator-dilution technique, researchers can describe the kinetics of hepatic uptake using Michaelis-Menten equations. nih.gov This approach allows for the estimation of key kinetic parameters, such as the maximal uptake velocity (Vmax) and the apparent half-saturation constant (Km), providing a quantitative understanding of the efficiency of the transport process. nih.govnih.gov For instance, the Vmax for chenodeoxycholic acid uptake in the perfused rat liver has been determined to be 11.4 ± 0.9 nmol/s per gram of liver. nih.gov

The IPRL model is highly suitable for investigating the relationship between the chemical structure of a bile acid and its hepatic transport efficiency. nih.gov Furthermore, it allows for the study of competitive inhibition between different bile acids and the influence of factors like sodium ion concentration on transport mechanisms, confirming that bile acids are taken up into hepatocytes via Na+-dependent carrier-mediated transport. nih.gov The viability of the liver can be maintained for extended periods, making it a valuable tool for metabolic studies. nih.gov

In vitro cell culture models are essential for dissecting the molecular mechanisms of bile acid metabolism and signaling at the cellular level. Sandwich-cultured human hepatocytes (SCHH) are a particularly valuable model as they maintain the polarized morphology of hepatocytes, forming functional bile canalicular networks. This system allows for the detailed study of basolateral uptake, intracellular metabolism (including sulfation), and canalicular export of bile acids like CDCA and its metabolites. researchgate.net

Using SCHH, researchers have developed quantitative frameworks to explore the impact of xenobiotics on bile acid disposition and cellular metabolism. researchgate.net For example, liquid chromatography-mass spectrometry can be used to quantify CDCA and its amidated and sulfated metabolites, while targeted proteomics can monitor the abundance of key transporters like the bile salt export pump (BSEP). researchgate.net Such studies have provided precise estimates for parameters like the sulfation clearance for lithocholic acid (a metabolite of CDCA) at 0.19 µL/min/10^6 cells. researchgate.net

Primary human hepatocytes are also used to study the regulation of bile acid synthesis. Experiments have shown that CDCA can induce the expression and secretion of Fibroblast Growth Factor 19 (FGF19), a key hormone that downregulates bile acid synthesis by repressing the CYP7A1 gene. researchgate.net Other models, such as Caco-2 cell layers in a Transwell system, are used to specifically investigate the intestinal reabsorption of bile acids, a critical step in their enterohepatic circulation. nih.gov These diverse cell-based models provide a platform to study specific aspects of bile acid handling, from hepatic synthesis and signaling to intestinal transport. researchgate.netnih.gov

Animal models, particularly mice, are critical for studying the integrated physiology of bile acid metabolism and the complexities of enterohepatic circulation in vivo. nih.gov The enterohepatic circulation is a highly efficient process where bile acids are synthesized in the liver, secreted into the intestine, and then predominantly reabsorbed in the terminal ileum to return to the liver via the portal vein. nih.govresearchgate.net This recycling is crucial for maintaining the bile acid pool. nih.gov

However, significant species-specific differences exist in bile acid composition between mice and humans, which must be considered when extrapolating experimental data. nih.govmdpi.com In humans, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). researchgate.netchildrensmercy.org In contrast, the mouse bile acid pool is dominated by the more hydrophilic muricholic acids (MCAs), which are not found in healthy humans. mdpi.com This difference is due to the presence of specific enzymes in the mouse liver that further metabolize CDCA. nih.gov These metabolic differences lead to a murine bile acid pool that is significantly more hydrophilic than the hydrophobic pool found in humans. researchgate.net Despite these compositional differences, the fundamental transport proteins involved in the enterohepatic circulation are largely similar between mice and humans, making mouse models valuable for studying these transport processes. mdpi.com

| Feature | Humans | Mice | Reference |

|---|---|---|---|

| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Cholic acid (CA), Muricholic acids (MCAs), Chenodeoxycholic acid (CDCA), Ursodeoxycholic acid (UDCA) | nih.govmdpi.com |

| Dominant Bile Acids | CA, CDCA, Deoxycholic acid (DCA) | Muricholic acids (MCAs) | portlandpress.com |

| Pool Hydrophobicity | More Hydrophobic | More Hydrophilic | researchgate.netchildrensmercy.org |

| Key Metabolizing Enzyme | N/A | Cyp2c70 (converts CDCA to MCAs) | nih.gov |

To overcome the species differences in bile acid composition, researchers have developed genetically engineered mouse models that more closely mimic human bile acid metabolism. nih.gov These "humanized" models are invaluable for studying the physiological and pathophysiological roles of a hydrophobic, CDCA-rich bile acid pool. portlandpress.com

Cyp2c70 Knockout (KO) Mice: The key enzyme responsible for the major difference between mouse and human bile acid pools is cytochrome P450 2c70 (Cyp2c70). nih.gov In mice, this liver enzyme 6β-hydroxylates CDCA, converting it into the hydrophilic α- and β-muricholic acids. nih.govnih.gov Humans lack this enzyme. nih.gov By knocking out the Cyp2c70 gene, researchers have created a mouse model that is unable to synthesize MCAs. nih.govnih.gov

The result is a profound shift in the bile acid profile of Cyp2c70 KO mice. MCAs are nearly absent, and there is a corresponding marked increase in the concentration of CDCA and its metabolites in the liver, bile, and plasma. nih.govchildrensmercy.org This creates a human-like, hydrophobic bile acid composition. researchgate.netnih.gov These mice have proven to be a crucial model for studying conditions related to cholestatic liver injury, as the accumulation of hydrophobic bile acids like taurochenodeoxycholic acid can lead to liver damage. portlandpress.comnih.gov

Cyp2a12 Knockout (KO) Mice: Another important species difference involves the handling of secondary bile acids. In humans, gut bacteria convert primary bile acids (CA and CDCA) into the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. nih.gov In mice, the liver enzyme Cyp2a12 can revert this action by converting DCA back to CA through 7α-rehydroxylation, a mechanism absent in humans. nih.govnih.gov

Generating Cyp2a12 KO mice results in the accumulation of DCA, creating a secondary bile acid profile that is more similar to that of humans. nih.govnih.gov

Cyp2c70/Cyp2a12 Double Knockout (DKO) Mice: To create an even more faithful model of human bile acid metabolism, Cyp2c70/Cyp2a12 double knockout (DKO) mice have been generated. nih.gov These mice exhibit a combination of the phenotypes, with an absence of MCAs and an accumulation of CDCA, DCA, and LCA. nih.govresearchgate.net The DKO mice serve as a novel and useful model for investigating the roles of hydrophobic primary and secondary bile acids in various human diseases. nih.gov

| Mouse Model | Key Genetic Alteration | Resulting Change in Bile Acid Profile | Reference |

|---|---|---|---|

| Cyp2c70 KO | Lacks enzyme for CDCA 6β-hydroxylation | Absence of muricholic acids (MCAs); markedly increased chenodeoxycholic acid (CDCA) | nih.govnih.gov |

| Cyp2a12 KO | Lacks enzyme for 7α-rehydroxylation of secondary bile acids | Accumulation of deoxycholic acid (DCA) | nih.govnih.gov |

| Cyp2c70/Cyp2a12 DKO | Lacks both enzymes | Elevated levels of CDCA, DCA, and lithocholic acid (LCA) | nih.govresearchgate.net |

Vi. Comparative Aspects and Species Specific Metabolism

Interspecies Differences in Bile Acid Sulfation and Metabolism

The metabolic pathways of bile acids, including amidation, hydroxylation, and sulfation, vary considerably among species. Sulfation, in particular, serves as a key detoxification pathway, increasing the water solubility of bile acids and facilitating their elimination. oup.com

In humans and chimpanzees, sulfation is a major metabolic route, accounting for 4.8% to 52% of bile acid metabolism. nih.gov In contrast, it is a minor pathway in other species such as minipigs, rabbits, dogs, hamsters, rats, and mice, representing only 0.02% to 14% of metabolism. nih.govresearchgate.net Amidation patterns also differ; glycine (B1666218) conjugation is predominant in humans, minipigs, hamsters, and rabbits, while taurine (B1682933) conjugation is the primary route in mice, rats, and dogs. nih.govdntb.gov.ua

Hydroxylation is another key metabolic step with species-specific characteristics. Rats and mice exhibit the highest rates of hydroxylation (13%-80%), which is significantly lower in humans, chimpanzees, and minipigs (1.6%-22%). nih.gov Specifically, C6-β hydroxylation is a predominant pathway in rats and mice, a modification not significantly observed in humans. nih.gov These divergent metabolic preferences lead to vastly different bile acid profiles, with chimpanzee metabolism being the most similar to humans, and rat and mouse metabolism being the most dissimilar. nih.govresearchgate.net

| Metabolic Pathway | Human/Chimpanzee | Rat/Mouse | Other Species (Dog, Hamster, Minipig, Rabbit) |

|---|---|---|---|

| Sulfation (% of Metabolism) | 4.8% - 52% | 0.02% - 14% | 0.02% - 14% |

| Primary Amidation Conjugate | Glycine/Taurine | Taurine | Glycine (Minipig, Rabbit), Taurine (Dog, Hamster) |

| Hydroxylation (% of Metabolism) | 1.6% - 22% | 13% - 80% | Variable |

The structure of bile acid sulfates, including the position and extent of sulfation, differs between species. In humans, sulfation can lead to the formation of mono-, di-, and tri-sulfates, although mono-sulfation at the 3-hydroxyl (3-OH) position is predominant. oup.com

In rodents, the structural characteristics of sulfated bile acids are more restricted. Studies on rat and hamster liver homogenates have shown that only mono-sulfated metabolites of chenodeoxycholic acid are formed. oup.com While sulfation can occur at both the 3-OH and 7-OH positions in these species, the formation of 3-O-sulfates is at least five times higher than that of 7-O-sulfates. oup.com The formation of di-sulfates in these rodent models is negligible. oup.com This contrasts with the potential for more extensive sulfation seen in humans under certain physiological or pathological conditions.

| Feature | Humans | Rodents (Rat, Hamster) |

|---|---|---|

| Degree of Sulfation | Mono-, Di-, and Tri-sulfates possible | Primarily Mono-sulfates |

| Predominant Sulfation Position for CDCA | 3-OH | 3-OH (major), 7-OH (minor) |

Chenodeoxycholic acid (CDCA) is a primary bile acid in humans, but its metabolic fate can be significantly different in common animal models like rats and mice. nih.gov In humans, CDCA is primarily conjugated with glycine or taurine and can be converted by gut bacteria into the secondary bile acid, lithocholic acid. cyberleninka.rumdpi.com

A defining feature of bile acid metabolism in rodents is the conversion of CDCA into muricholic acids (MCAs). nih.govnih.gov Mice and rats possess the enzymatic machinery to hydroxylate CDCA at the 6β-position, a pathway that is not present to any significant degree in humans. nih.gov This hydroxylation is catalyzed by the cytochrome P450 enzyme Cyp2c70 in mice, leading to the formation of α-muricholic acid from CDCA and β-muricholic acid from ursodeoxycholic acid. nih.govresearchgate.net

The presence of MCAs, which are more hydrophilic and act as antagonists to the farnesoid X receptor (FXR), is a key reason for the metabolic differences observed between mice and humans. nih.govbiorxiv.org The absence of the Cyp2c70 gene in humans explains the lack of muricholic acid production and results in a bile acid pool that is generally more hydrophobic. nih.govnih.gov In rats, a substantial portion of synthesized CDCA is metabolized to tauro-β-muricholic acid. nih.gov

The formation of secondary bile acids, such as deoxycholic acid (from cholic acid) and lithocholic acid (from chenodeoxycholic acid), occurs in the intestine through 7α-dehydroxylation by gut bacteria. nih.gov The subsequent potential for hepatic 7α-rehydroxylation of these secondary bile acids back into primary bile acids appears to be a species-specific phenomenon.

In mice, the enzyme CYP2A12 is capable of rehydroxylating deoxycholic acid to cholic acid, effectively converting a secondary bile acid back into a primary one. nih.gov This metabolic capability is notably absent in human liver, meaning that secondary bile acids reabsorbed from the intestine are not converted back to primary bile acids in the same manner. nih.gov This lack of hepatic 7α-rehydroxylation of secondary bile acids in humans contributes to the distinct composition of the human bile acid pool compared to that of mice.

Differential Metabolic Fates of Chenodeoxycholic Acid in Animal Models

Implications of Species Differences for Research Model Selection

The profound interspecies variations in the metabolism of chenodeoxycholic acid and other bile acids have significant implications for the selection of animal models in biomedical research. dntb.gov.ua The differences in sulfation efficiency, conjugation patterns, and, most notably, the production of muricholic acids in rodents, mean that rats and mice are not always suitable models for studying human bile acid physiology and pathology. nih.govnih.govnih.gov

For instance, the hydrophilic and FXR-antagonistic nature of muricholic acids in mice leads to differences in the regulation of bile acid and cholesterol metabolism compared to humans. nih.gov These differences can affect the outcomes of studies on drug-induced liver injury, cholestatic liver diseases, and metabolic disorders. nih.govnih.gov Therefore, a thorough understanding of these species-specific metabolic pathways is essential for the appropriate design of preclinical studies and the accurate interpretation and translation of experimental findings to human health and disease. dntb.gov.ua The bile acid metabolism in chimpanzees is most similar to that of humans, making them a more comparable model in this respect, though practical and ethical considerations limit their use. nih.gov

Q & A

Q. How can researchers detect and quantify chenodeoxycholic acid sulfate in biological samples?

Answer: this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for sulfated bile acids. Key steps include:

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to isolate sulfated bile acids from plasma, serum, or fecal samples.

- Chromatographic Separation: Reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% formic acid) to resolve sulfated isomers.

- Mass Spectrometry: Negative-ion mode with multiple reaction monitoring (MRM) for quantification. For example, this compound (m/z 535.3 → 97.0) can be distinguished from glycothis compound (m/z 550.3 → 97.0) .

- Validation: Use deuterated internal standards (e.g., d4-labeled analogs) to correct for matrix effects and ionization efficiency .

Q. What in vitro models are appropriate for studying this compound's interaction with bile acid receptors?

Answer:

- Primary Hepatocytes: Ideal for studying FXR (farnesoid X receptor) activation and downstream effects on bile acid homeostasis.

- Caco-2 Cells: Used to assess intestinal absorption and transporter modulation (e.g., ASBT, BSEP).

- HEK293 Cells: Transfected with TGR5 or FXR to evaluate receptor-specific signaling via luciferase reporter assays.

- Organoid Models: Patient-derived cholangiocyte organoids to study sulfated bile acids in cholestatic diseases. Dose-response studies should include physiological (1–50 μM) and pathophysiological (50–200 μM) concentrations .

Q. What are the primary metabolic pathways and conjugation mechanisms for this compound?

Answer:

- Sulfation: Mediated by sulfotransferases (SULT2A1 in hepatocytes) transferring a sulfate group to the 3α- or 7α-hydroxyl position.

- Enterohepatic Recirculation: Sulfated forms are less efficiently reabsorbed in the ileum, leading to fecal excretion.

- Gut Microbiota Interactions: Bacterial sulfatases in the colon may hydrolyze sulfate groups, regenerating unconjugated bile acids .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's role in FXR activation?

Answer: Discrepancies arise due to:

- Receptor Isoforms: FXRα vs. FXRβ (non-functional in humans) may respond differently to sulfated analogs.

- Co-Factor Recruitment: Use chromatin immunoprecipitation (ChIP) to assess FXR-coactivator (e.g., SRC-1) binding in target tissues.

- Tissue-Specific Effects: Compare FXR activity in hepatocytes versus intestinal cells using RNA-seq to identify divergent gene regulation (e.g., SHP vs. OSTα/β).

- Experimental Controls: Include unconjugated chenodeoxycholic acid as a positive control and GW4064 (synthetic FXR agonist) to validate assay conditions .

Q. What challenges exist in synthesizing this compound with high stereochemical purity?

Answer:

- Selective Sulfation: Chemical sulfation often lacks regioselectivity, producing mixtures of 3α- and 7α-sulfated isomers. Enzymatic methods using human SULT2A1 improve specificity but require optimization of reaction conditions (pH, co-factors).

- Microbial Synthesis: Recombinant E. coli expressing sulfotransferases can achieve >90% purity, but scalability is limited.

- Purification: Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) separates sulfated isomers. Confirm purity via NMR (e.g., δ 3.6–4.0 ppm for sulfate protons) .

Q. What methodological considerations are critical for longitudinal studies on this compound in metabolic diseases?

Answer:

- Endpoint Selection: Combine serum markers (e.g., cholestanol for CTX studies) with imaging (MRI for tendon xanthomas) .

- Confounding Factors: Control for concomitant therapies (e.g., UDCA) and dietary bile acid intake.

- Data Gaps: Use mixed-effects models to handle missing longitudinal data, validated by sensitivity analyses .

- Ethical Compliance: For pediatric studies, ensure dosing aligns with FDA guidelines (10–15 mg/kg/day) and monitor for hepatotoxicity via ALT/AST .

Methodological Resources

- Synthesis Protocols: Refer to Une et al. (1989) for 7α-hydroxylation methods and EP0018515 for microbial synthesis .

- Detection Standards: Use Creative Proteomics’ bile acid panel for LC-MS/MS workflows .

- Clinical Trial Design: Review NICE guidelines for CTX studies, emphasizing retrospective data harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.